
(1R,2S)-2-aminocyclohexanol hydrochloride
Overview
Description
(1R,2S)-2-aminocyclohexanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is a white crystalline solid that is soluble in water and commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique stereochemistry, with the (1R,2S) configuration, contributes to its specific biological and chemical properties.
Mechanism of Action
Mode of Action
Ephedrine acts as an indirect sympathomimetic amine . It stimulates the release of norepinephrine, a neurotransmitter, which then interacts with α and β adrenergic receptors . This interaction leads to various physiological changes, such as increased heart rate, bronchial muscle relaxation, and vasoconstriction .
Biochemical Pathways
The action of ephedrine primarily affects the adrenergic signaling pathway. By increasing the activity of norepinephrine, it amplifies the signaling in this pathway, leading to enhanced sympathetic nervous system responses . The downstream effects can include increased cardiac output, bronchodilation, and central nervous system stimulation .
Pharmacokinetics
Ephedrine has a bioavailability of 85%, indicating a high degree of absorption into the body . It has minimal liver metabolism, allowing it to remain in the body for an extended period . The onset of action varies depending on the route of administration, with intravenous use being the fastest . Ephedrine has an elimination half-life of 3 to 6 hours, and its duration of action can last from 60 minutes (IV/IM) up to 4 hours (oral) . It is primarily excreted in the urine .
Result of Action
The action of ephedrine results in a range of physiological effects. These include increased heart rate and blood pressure (due to its action on cardiac α and β receptors), bronchodilation (helpful in conditions like asthma), and central nervous system stimulation . It can also lead to side effects such as trouble sleeping, anxiety, headache, hallucinations, and urinary retention .
Action Environment
The action of ephedrine can be influenced by various environmental factors. For instance, the presence of certain bacteria like Escherichia coli can negatively affect the stability of ephedrine in biological samples . Additionally, the efficacy of ephedrine can be affected by individual factors such as the user’s age, health status, and the presence of other medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-aminocyclohexanol hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-aminocyclohexanone using a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Another approach involves the asymmetric reduction of 2-cyclohexenone using a chiral reducing agent like borane or lithium aluminum hydride in the presence of a chiral ligand. This method also yields the (1R,2S) configuration with high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-aminocyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form cyclohexylamine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-aminocyclohexanone or 2-cyclohexenone.
Reduction: Cyclohexylamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of 2-aminocyclohexanol.
Scientific Research Applications
(1R,2S)-2-aminocyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Serves as an intermediate in the synthesis of drugs with analgesic, anti-inflammatory, and antiviral properties.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-methylamino-1-phenyl-1-propanol hydrochloride: Another chiral compound with similar stereochemistry, used in the synthesis of ephedrine and pseudoephedrine.
(1R,2S)-2-phenylcyclopropanaminium: A compound with a similar chiral configuration, used as a monoamine oxidase inhibitor.
Uniqueness
(1R,2S)-2-aminocyclohexanol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on the cyclohexane ring. This combination of functional groups and chiral centers makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-RIHPBJNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190792-72-4, 6936-47-6 | |
| Record name | (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-2-Aminocyclohexanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




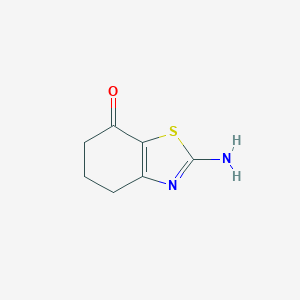
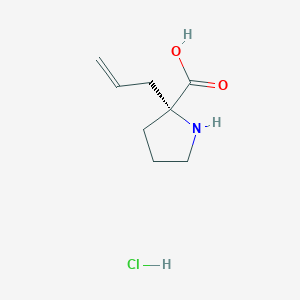
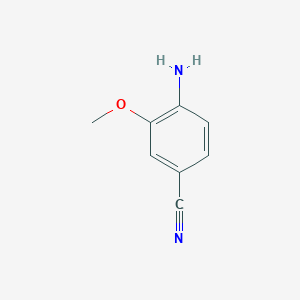
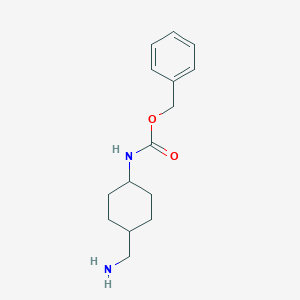
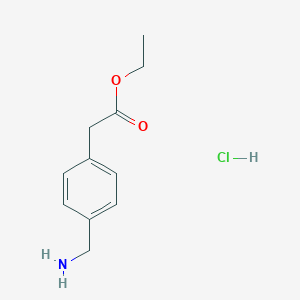
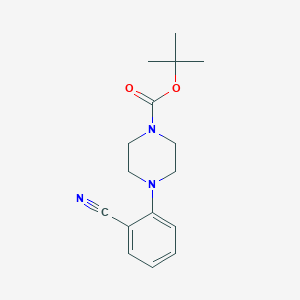

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)



